5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol
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Overview
Description
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is a compound that features a piperazine ring substituted with a 3-chlorophenyl group and a methoxyphenol moiety
Preparation Methods
The synthesis of 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative reacts with formaldehyde and a phenolic compound under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
This compound has been studied for its potential antimicrobial activity. It has shown significant activity against various Gram-positive and Gram-negative bacteria, as well as certain yeast strains .
Mechanism of Action
The mechanism of action of 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to enhance the compound’s ability to cross biological membranes and bind to target proteins, thereby modulating their activity . This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives, such as cetirizine and hydroxyzine, which also feature substituted piperazine rings and exhibit biological activity . 5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol is unique due to its specific substitution pattern and the presence of the methoxyphenol moiety, which may confer distinct pharmacological properties .
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-6-5-14(11-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCBXJNAQWSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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